molecular formula C21H16ClNO2 B5718608 N-(3-benzoylphenyl)-3-chloro-4-methylbenzamide

N-(3-benzoylphenyl)-3-chloro-4-methylbenzamide

Cat. No. B5718608
M. Wt: 349.8 g/mol
InChI Key: BMKCRGHVOBSJEZ-UHFFFAOYSA-N
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Description

N-(3-benzoylphenyl)-3-chloro-4-methylbenzamide, commonly known as BP-1, is an organic compound that belongs to the family of benzophenones. It is widely used as a UV-filter in sunscreens, cosmetics, and other personal care products. BP-1 has also been found in environmental samples, including water, soil, and air, raising concerns about its potential health and environmental impacts.

Mechanism of Action

BP-1 acts as a UV-filter by absorbing UV radiation and converting it into less harmful energy. BP-1 can also interact with biological molecules, including proteins and DNA, leading to potential health risks. BP-1 has been shown to bind to estrogen receptors and alter the expression of estrogen-responsive genes, leading to potential health risks, including reproductive and developmental disorders.
Biochemical and Physiological Effects
BP-1 has been shown to have endocrine-disrupting effects, which can interfere with the normal functioning of hormones in the body. BP-1 has been shown to bind to estrogen receptors and alter the expression of estrogen-responsive genes, leading to potential health risks, including reproductive and developmental disorders. BP-1 has also been found to have cytotoxic and genotoxic effects, which can damage DNA and lead to potential health risks, including cancer.

Advantages and Limitations for Lab Experiments

BP-1 has been widely used as a UV-filter in sunscreens, cosmetics, and other personal care products. Its well-established synthesis method and availability in high purity and yield make it a useful compound for research purposes. However, due to its potential health and environmental impacts, BP-1 should be used with caution in lab experiments, and proper safety measures should be taken to prevent exposure.

Future Directions

Future research on BP-1 should focus on its potential health and environmental impacts, including its endocrine-disrupting effects and its cytotoxic and genotoxic effects. Further studies are needed to determine the mechanisms of action of BP-1 and its interactions with biological molecules. Future research should also explore alternative UV-filters that are safer and more environmentally friendly than BP-1.

Synthesis Methods

BP-1 can be synthesized by the reaction of 3-benzoylbenzoic acid with thionyl chloride, followed by the addition of 3-chloro-4-methylbenzoyl chloride. The resulting product is then purified by recrystallization. The synthesis method of BP-1 has been well-established, and the compound can be obtained in high purity and yield.

Scientific Research Applications

BP-1 has been extensively studied for its UV-filtering properties and its potential health and environmental impacts. In vitro and in vivo studies have shown that BP-1 can absorb UV radiation and protect skin cells from UV-induced damage. However, BP-1 has also been found to have endocrine-disrupting effects, which can interfere with the normal functioning of hormones in the body. BP-1 has been shown to bind to estrogen receptors and alter the expression of estrogen-responsive genes, leading to potential health risks, including reproductive and developmental disorders.

properties

IUPAC Name

N-(3-benzoylphenyl)-3-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO2/c1-14-10-11-17(13-19(14)22)21(25)23-18-9-5-8-16(12-18)20(24)15-6-3-2-4-7-15/h2-13H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKCRGHVOBSJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-benzoylphenyl)-3-chloro-4-methylbenzamide

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